Comparison of Hydrolysis Yields for 2-Substituted 4-Cyanopyridines to Corresponding Isonicotinic Acids
Hydrolysis of 2-bromo-4-cyanopyridine with hydrochloric or hydrobromic acid yields the corresponding 2-substituted isonicotinic acid within the same yield range (60-80%) as other 2-substituted analogs like the methyl and chloro derivatives [1].
| Evidence Dimension | Hydrolysis yield to isonicotinic acid |
|---|---|
| Target Compound Data | 60-80% yield |
| Comparator Or Baseline | 2-chloro-4-cyanopyridine (60-80% yield); 2-methyl-4-cyanopyridine (60-80% yield) |
| Quantified Difference | No significant difference in yield range |
| Conditions | Hydrolysis with HCl, HBr, or NaOH |
Why This Matters
This confirms that the bromo analog is a viable and equally efficient precursor for 2-substituted isonicotinic acids, providing a cost-effective or synthetically preferred alternative when the bromo-substituent is desired for downstream functionalization via cross-coupling.
- [1] Furukawa, S. (1961). Synthesis of 4-Substituted Pyridines and Their Homologs. Yakugaku Zasshi, 81(8), 1204-1206. https://doi.org/10.1248/yakushi1947.81.8_1204 View Source
